![molecular formula C16H22FN3O B2389229 N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide CAS No. 1436045-62-3](/img/structure/B2389229.png)

N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

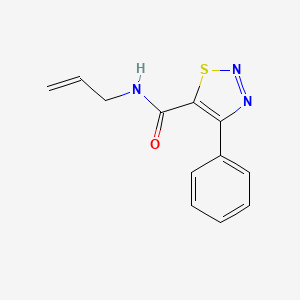

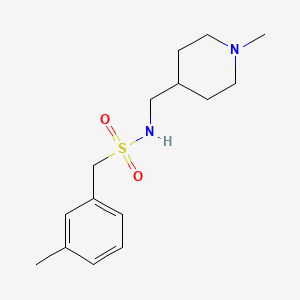

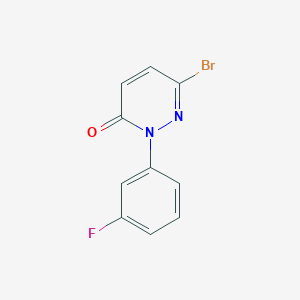

“N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide” is a chemical compound with the molecular formula C16H22FN3O . It is available for purchase from various suppliers.

Synthesis Analysis

The synthesis of compounds similar to “N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthesis strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The pyrrolidine ring in “N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide” can undergo various chemical reactions. One classical method for the preparation of five-membered heterocycles is the 1,3-dipolar cycloaddition reaction between a 1,3-dipole, such as a nitrone, an azide or an azomethine ylide, with a dipolarophile, typically an olefin .Applications De Recherche Scientifique

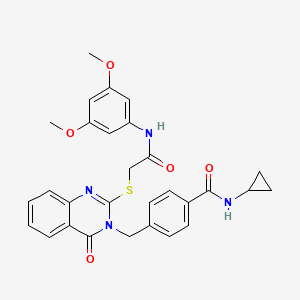

Discovery and Development of Met Kinase Inhibitors

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, similar in structure to the compound of interest, has led to the development of potent and selective Met kinase inhibitors. These compounds show promise in oncology, with one analog demonstrating complete tumor stasis in a human gastric carcinoma model. This class of compounds, due to their excellent in vivo efficacy and favorable pharmacokinetic profiles, has advanced into clinical trials, highlighting their potential for therapeutic applications in cancer treatment (G. M. Schroeder et al., 2009).

Water-Mediated Synthesis for Anticancer Activity

A study on the synthesis of related compounds, specifically 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its variants, explored their anticancer activity. These compounds were synthesized through a three-component reaction and characterized using various techniques. Molecular docking studies indicated significant interactions near the colchicines binding site of tubulin, potentially contributing to the inhibition of tubulin polymerization and anticancer activity (R. Jayarajan et al., 2019).

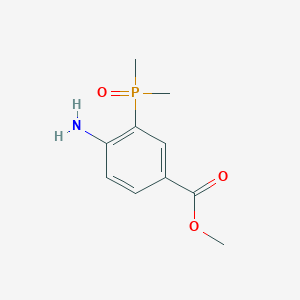

Antibacterial Applications

Another area of application for similar compounds is in the development of new antibacterial agents. For instance, derivatives of pyridonecarboxylic acids have shown significant antibacterial activity, suggesting that structurally related compounds could be explored for their potential as antibacterial agents. This research underlines the importance of structural modifications in enhancing the antibacterial efficacy of these compounds (H. Egawa et al., 1984).

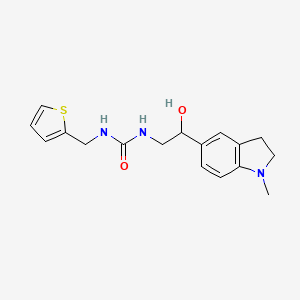

PARP Inhibitors for Cancer Therapy

Research on phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, such as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide, has yielded compounds with high potency against the PARP-1 enzyme. These inhibitors demonstrate good in vivo efficacy and oral bioavailability, making them promising candidates for cancer therapy (T. Penning et al., 2010).

Propriétés

IUPAC Name |

N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN3O/c17-15-6-5-13(9-18-15)16(21)19-14-7-8-20(11-14)10-12-3-1-2-4-12/h5-6,9,12,14H,1-4,7-8,10-11H2,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZJJYULZITUBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCC(C2)NC(=O)C3=CN=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-pentyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389155.png)

![Benzoic acid, 5-[[[(2S)-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxy-, methyl ester](/img/structure/B2389158.png)

![3-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(morpholin-4-yl)propan-1-one](/img/structure/B2389160.png)

![9-(4-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2389162.png)

![3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2389165.png)

![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2389168.png)

![N-[[4-[2-(Cyclopropanecarbonylamino)acetyl]morpholin-3-yl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2389169.png)